molecular formula C15H12N2 B13120392 3,5-diphenyl-4H-pyrazole

3,5-diphenyl-4H-pyrazole

Cat. No.: B13120392
M. Wt: 220.27 g/mol
InChI Key: NSFLJLJINCMQEC-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diphenyl-4H-pyrazole can be synthesized through several methods. One common approach involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically occur under mild conditions and yield the desired pyrazole derivatives in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial synthesis often involves optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry or batch reactors.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-4H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-Diphenyl-4H-pyrazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4H-pyrazole
  • 3,5-Diphenyl-1H-pyrazole
  • 4-Methyl-3,5-diphenyl-4H-pyrazol-4-ol

Uniqueness

3,5-Diphenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3,5-diphenyl-4H-pyrazole

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

NSFLJLJINCMQEC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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